molecular formula C8H14N2S B2598659 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine CAS No. 2283725-92-6

1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine

Cat. No. B2598659
CAS RN: 2283725-92-6
M. Wt: 170.27
InChI Key: UJVYDISMDTUBFU-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylthiazol-5-yl)ethanone” is a compound with the CAS Number: 38205-60-6 . It has a molecular weight of 155.22 and its molecular formula is C7H9NOS . It is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

There are several synthetic routes for compounds similar to “1-(2,4-dimethylthiazol-5-yl)ethanone”. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .


Molecular Structure Analysis

The molecular structure of “1-(2,4-dimethylthiazol-5-yl)ethanone” includes a thiazole ring substituted at positions 2, 4, and 5 . The InChI Key for this compound is BLQOKWQUTLNKON-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” are not available, compounds with similar structures, such as isoxazoles, play an important role in 1,3-dipolar cycloaddition (13DC) reactions .


Physical And Chemical Properties Analysis

“1-(2,4-dimethylthiazol-5-yl)ethanone” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound’s boiling point is 229.0±0.0 °C at 760 mmHg .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” (also known as “[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]dimethylamine”), focusing on six unique applications:

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. This makes it a promising candidate for developing new antimicrobial agents .

Anticancer Research

Thiazole derivatives are known for their anticancer properties. This compound, in particular, has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Research has demonstrated that this compound can effectively scavenge free radicals, thereby exhibiting strong antioxidant properties .

Anti-inflammatory Applications

Inflammation is a common underlying factor in many chronic diseases. This compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound has been explored for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses, making it a potential candidate for further development as an antiviral drug .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neuron function. This compound has been investigated for its neuroprotective effects. Research indicates that it may protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases .

These applications highlight the diverse potential of “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” in various fields of scientific research. Each application area offers promising avenues for further investigation and development.

World Scientific News MDPI Molecules

Safety and Hazards

The compound has a GHS07 safety classification . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6-8(5-10(3)4)11-7(2)9-6/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYDISMDTUBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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